REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1.[C:20]([O:24][CH3:25])(=[O:23])[CH:21]=[CH2:22].[Cl-].[NH4+]>CCOCC.C1COCC1>[O:19]=[C:13]1[CH2:18][CH:17]2[CH2:16][CH2:15][CH:14]1[CH2:22][CH:21]2[C:20]([O:24][CH3:25])=[O:23] |f:4.5|
|
Name
|
|
Quantity
|
7.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.04 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4.68 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-11 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained between −11° C. and −3° C
|
Type
|
ADDITION
|
Details
|
was added dropwise over 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
stored in a freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
A brown sticky polymer was formed
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with tert-butyl methyl ether (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (Biotage; 0-60% ethyl acetate in heptane) in 2 batches
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2CC(C(C1)CC2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |